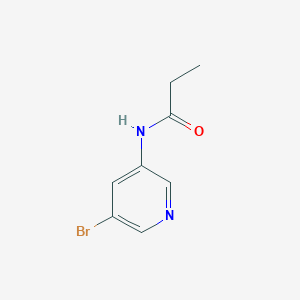

N-(5-bromopyridin-3-yl)propionamide

Description

Contextualization within the Chemistry of Pyridine-containing Amides

Pyridine-containing amides are a significant class of organic compounds that feature prominently in the fields of medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and structural properties to the molecule. It can act as a hydrogen bond acceptor and participate in various non-covalent interactions, which are crucial for molecular recognition processes, such as the binding of a drug to its biological target.

Significance in Contemporary Chemical and Pharmaceutical Research

The significance of N-(5-bromopyridin-3-yl)propionamide in contemporary research lies primarily in its potential as a building block or intermediate in the synthesis of more complex molecules with valuable pharmacological properties. lookchem.com Chemical suppliers list it as a pharmaceutical intermediate, suggesting its role in the discovery and development of new therapeutic agents. lookchem.com

The presence of a bromine atom on the pyridine ring is of particular importance. Halogen atoms, like bromine, can modulate the electronic properties of the aromatic ring and can serve as a handle for further chemical transformations through various cross-coupling reactions. This allows for the synthesis of a library of related compounds, a common strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridine amides has been investigated for a range of biological activities. For instance, a Russian patent discloses indazole derivatives, a class of compounds that can be conceptually related to pyridine-based structures, as inhibitors of the Wnt signaling pathway. google.com This pathway is implicated in a variety of diseases, including cancer, fibrosis, and neurodegenerative disorders. google.com The exploration of such compounds underscores the therapeutic potential of molecules with similar structural motifs.

Overview of Academic Research Trajectories for this compound

Currently, the academic research trajectory for this compound appears to be in its nascent stages. The compound is primarily available through chemical suppliers, indicating its use in synthetic and medicinal chemistry laboratories. The lack of extensive, dedicated publications on this specific molecule suggests that it may be a relatively new or specialized intermediate.

Future research on this compound is likely to follow several paths. A primary focus will probably be its incorporation into larger, more complex molecules to assess their biological activity against various disease targets. This could involve using the bromine atom for cross-coupling reactions to introduce new functional groups and build molecular diversity.

Another potential research avenue is the investigation of the intrinsic biological properties of this compound itself or its simple derivatives. Given the known activities of other pyridine amides, it could be screened for a variety of biological effects, such as enzyme inhibition or receptor modulation.

Below is a table summarizing the basic properties of this compound based on available supplier data.

| Property | Value |

| CAS Number | 1171897-14-5 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| Appearance | White powder lookchem.com |

| Purity | ≥95% lookchem.com |

| Storage | 2-8°C lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVFJAPOTXJYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738929 | |

| Record name | N-(5-Bromopyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171897-14-5 | |

| Record name | N-(5-Bromopyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Bromopyridin 3 Yl Propionamide

Optimized Synthesis Pathways for N-(5-bromopyridin-3-yl)propionamide

The synthesis of this compound is centered on the efficient formation of a stable amide linkage between a pyridine (B92270) precursor and a propionyl group. The optimization of this process relies on the strategic selection of reagents and reaction conditions to ensure high yield and purity.

The core of the synthesis is the creation of the amide bond. This can be achieved through several reliable methods common in organic synthesis. A primary route involves the acylation of 5-bromo-3-aminopyridine with a propanoic acid derivative.

One effective strategy is the use of an acyl chloride, such as propionyl chloride , in an inert atmosphere. In this reaction, the nucleophilic amine group of 5-bromo-3-aminopyridine attacks the electrophilic carbonyl carbon of propionyl chloride, leading to the formation of the amide and releasing hydrochloric acid (HCl) as a byproduct.

Alternatively, the amide bond can be formed directly from propanoic acid using coupling agents. wikipedia.org Carbodiimide-based reagents, like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are frequently used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is often performed in the presence of an auxiliary nucleophile like N-Hydroxybenzotriazole (HOBT) to improve efficiency and minimize side reactions. researchgate.net

Table 1: Key Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| 5-bromo-3-aminopyridine | Propionyl chloride | Inert atmosphere | This compound |

The successful synthesis of the target compound is highly dependent on the quality and reactivity of its precursors. The key precursors are a 3-aminopyridine (B143674) derivative and a propanoic acid derivative.

The synthesis of the crucial precursor, 5-bromo-3-aminopyridine , typically begins with the bromination of a suitable pyridine derivative. The other essential component, propanoic acid , is commercially available. For amide bond formation, it can be converted into more reactive forms, such as propionyl chloride, or used directly with activating agents. wikipedia.org The reaction is generally carried out in a suitable inert organic solvent, such as N,N-Dimethyl-formamide (DMF), especially when using coupling agents. researchgate.netgoogle.com

This compound as a Key Synthetic Intermediate

The chemical structure of this compound, featuring a reactive bromine atom on a pyridine ring and a stable amide functional group, makes it a valuable building block for more complex molecules, particularly in the field of medicinal chemistry.

Derivatives of 1H-pyrazolo[3,4-b]pyridine are recognized for their potent biological activities, including the inhibition of enzymes like human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and TANK-binding kinase 1 (TBK1). nih.govnih.gov this compound serves as a strategic starting material for these scaffolds. The bromine atom at the 5-position of the pyridine ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as C-N coupling. nih.gov This allows for the introduction of various amines and other nitrogen-containing heterocycles, which is a critical step in building the final pyrazolo[3,4-b]pyridine-based inhibitors. The amide portion of the molecule can either be part of the final structure or be modified in subsequent synthetic steps.

Indazole and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including use as anti-inflammatory and anti-tumor agents. researchgate.net The synthesis of substituted indazole-3-carboxamides , for instance, often involves the coupling of an indazole-3-carboxylic acid with a desired amine. researchgate.netnih.gov

While not a direct precursor to the indazole ring itself, this compound is a valuable building block for creating complex indazole-containing molecules. The bromo-substituent can be used to attach the entire N-(propionyl)pyridin-3-yl moiety to an indazole core through metal-catalyzed cross-coupling reactions, providing access to novel and elaborate structures. The amide coupling agents typically used in these syntheses include EDC.HCl and HOBT in a solvent like DMF. researchgate.net

Table 2: Application in Heterocyclic Synthesis

| Intermediate | Target Scaffold | Key Reaction Type | Reference |

|---|---|---|---|

| This compound | 1H-pyrazolo[3,4-b]pyridine derivatives | Palladium-catalyzed C-N coupling | nih.gov |

The utility of this compound extends beyond the synthesis of specific ring systems. It stands as a versatile building block for a wide array of diverse heterocyclic scaffolds. The strategic placement of the bromine atom allows chemists to employ a multitude of modern synthetic techniques, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, effectively allowing for the "stitching" together of complex molecular architectures. The amide group provides a point of stability and can influence the electronic properties and conformation of the final molecule, making this compound a highly adaptable tool in the synthesis of novel chemical entities.

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalytic methods are paramount in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. For a molecule such as this compound, which possesses multiple reactive sites, catalytic strategies are essential for both its construction and its elaboration into more complex structures. The primary catalytic handles on this molecule are the amide nitrogen for potential N-acylation or alkylation and the bromine atom on the pyridine ring, which is a prime substrate for a variety of cross-coupling reactions.

The formation of the amide bond in this compound from 5-bromo-3-aminopyridine and a propionyl source can be achieved through several catalytic methods. While classical approaches involving acid chlorides and a base are common, modern catalytic techniques offer milder conditions and broader substrate compatibility.

Catalytic N-acylation reactions have been developed that could be applicable to the synthesis of the target compound. These methods often employ a catalyst to activate either the amine or the carboxylic acid derivative. For instance, organocatalysts like chiral isothioureas have been shown to effectively catalyze the N-acylation of N-aminoindoles with aroyl chlorides, suggesting their potential applicability to aminopyridines. dicp.ac.cnntu.edu.sg

Palladium-catalyzed amidation reactions represent another powerful tool for C-N bond formation. These reactions can couple aryl halides with amides, or in some variations, amines with acyl sources. nih.govnih.govacs.org Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, also provide a viable and economically attractive alternative to palladium for the synthesis of N-aryl amides. nih.govacs.org

Table 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride (B1165640) | H₂SO₄ (catalytic) | Acetonitrile | 60 °C | 0.5 h | N/A | dicp.ac.cn |

This reaction provides the N-acylated bromopyridine core, which is the immediate precursor for the derivatization reactions discussed in the following section. The general principles of catalytic N-acylation suggest that similar transformations could be achieved using a suitable catalyst system under milder conditions.

The bromine atom at the 5-position of the pyridine ring in this compound is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating molecular diversity from a common intermediate. The most prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring.

A study on the Suzuki cross-coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been reported, providing valuable insights into the reaction conditions and scope. dicp.ac.cn The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand and a base.

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids dicp.ac.cn

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 75 |

| 6 | 3-Nitrophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 70 |

| 7 | 2-Naphthylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 80 |

| 8 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 72 |

| 9 | Furan-2-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 °C | 12 | 68 |

The data demonstrates that the Suzuki coupling is highly effective for the arylation of the N-acyl-5-bromopyridine scaffold, tolerating a range of electron-donating and electron-withdrawing groups on the boronic acid partner, as well as heterocyclic boronic acids. The use of SPhos as a ligand is crucial for achieving high yields, as it is a bulky and electron-rich phosphine that promotes the key steps of the catalytic cycle.

Other Catalytic Derivatizations

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be envisioned for the derivatization of this compound:

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a variety of nitrogen-based nucleophiles at the 5-position, leading to the synthesis of 5-amino- or 5-amido-pyridine derivatives. The choice of palladium catalyst and ligand is critical to achieve high efficiency. dicp.ac.cn

Heck Coupling: The Heck reaction would enable the formation of a carbon-carbon bond between the 5-position of the pyridine ring and an alkene, providing access to 5-vinylpyridine derivatives.

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield 5-alkynylpyridine derivatives, which are valuable intermediates for further transformations.

The application of these catalytic methodologies allows for the extensive diversification of the this compound scaffold, making it a valuable platform for the synthesis of a wide array of functional molecules.

Medicinal Chemistry and Pharmacological Investigations of N 5 Bromopyridin 3 Yl Propionamide and Its Derivatives

Modulation of Wnt Signaling Pathway Activity

The intricate nature of the Wnt signaling cascade offers multiple points for pharmacological modulation. Therapeutic strategies have evolved to target various components of the pathway, from the extracellular ligands and their receptors to intracellular signal transducers and nuclear transcription factors. Small molecule inhibitors have emerged as a particularly promising class of therapeutics for diseases driven by aberrant Wnt activation. scilit.com

N-(5-bromopyridin-3-yl)propionamide as a Precursor for Wnt Pathway Inhibitors

While this compound is not extensively documented as a direct inhibitor of the Wnt pathway itself, its chemical structure represents a valuable scaffold for the synthesis of more complex and potent Wnt signaling inhibitors. The pyridine (B92270) core is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets and for its favorable pharmacokinetic properties. mdpi.comnih.govnih.gov

The development of Wnt inhibitors has seen the rise of several classes of compounds built upon heterocyclic scaffolds, including pyridines, pyrimidines, and quinazolines. nih.govnih.govnih.gov Notably, research into pyridinyl acetamide (B32628) and 3,4,5-trisubstituted pyridine derivatives has led to the discovery of potent inhibitors of the Wnt pathway. acs.orgacs.orgnih.govbiorxiv.org These findings underscore the potential of the this compound framework as a foundational element for generating novel therapeutic agents. The bromo-substitution on the pyridine ring provides a reactive handle for further chemical modification and optimization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. mdpi.com

Mechanisms of Wnt Pathway Antagonism

Inhibitors derived from pyridine-based scaffolds can antagonize the Wnt pathway through several mechanisms, primarily by targeting key enzymes or protein-protein interactions within the signaling cascade.

A prominent mechanism is the inhibition of Porcupine (PORCN) , a membrane-bound O-acyltransferase located in the endoplasmic reticulum. acs.orgnih.gov PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. nih.govfrontiersin.org By blocking PORCN, inhibitors prevent the secretion of all 19 human Wnt proteins, effectively shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling at an upstream point. nih.govnih.gov Several potent and selective pyridine-based inhibitors, such as GNF-6231, have been developed that function through this mechanism. acs.orgacs.orgnih.gov

Other mechanisms targeted by small molecule inhibitors include:

Tankyrase Inhibition : Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibiting tankyrase stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt signaling. scilit.com

Disruption of β-catenin/TCF Interaction : Downstream in the nucleus, the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors is the final step in activating Wnt target gene expression. Small molecules have been developed to block this critical protein-protein interaction, thus preventing the transcription of genes that drive proliferation and survival. scilit.com

Targeting Downstream of β-catenin : Some inhibitors, including certain quinazoline (B50416) derivatives, have been shown to suppress Wnt signaling without altering β-catenin levels, suggesting they act on downstream elements of the pathway. nih.gov

The table below summarizes some pyridine-derivative inhibitors and their mechanisms of action.

| Inhibitor Class | Example | Target | Mechanism of Action |

| Pyridinyl Acetamides | GNF-6231 | Porcupine (PORCN) | Inhibits the palmitoylation and secretion of Wnt ligands, blocking upstream pathway activation. acs.org |

| 3,4,5-Trisubstituted Pyridines | CCT251545 | Intracellular (Target Undisclosed) | Inhibits Wnt pathway activity through a cell-based pathway screen, acting intracellularly. biorxiv.org |

| 2-Aminopyridine Oxazolidinones | N/A | Tankyrase (TNKS) | Designed to mimic other tankyrase inhibitors, stabilizing the β-catenin destruction complex. scilit.com |

Therapeutic Implications in Diseases Characterized by Aberrant Wnt Activation

The central role of Wnt signaling in cell growth and differentiation means its aberrant activation is a driver for numerous pathologies, creating a broad scope for the therapeutic application of Wnt inhibitors.

Hyperactivation of the Wnt/β-catenin pathway is a hallmark of many cancers, where it promotes tumor initiation, growth, metastasis, and resistance to therapy. scilit.comnih.gov Consequently, inhibiting this pathway is a major focus of cancer drug development. nih.gov

| Cancer Type | Role of Aberrant Wnt Signaling | Therapeutic Approach |

| Colorectal Cancer | Mutations in APC or β-catenin lead to constitutive pathway activation in over 90% of cases, driving proliferation. nih.gov | Porcupine inhibitors and molecules targeting the β-catenin/TCF interaction are under investigation. nih.govbiorxiv.org |

| Ovarian Cancer | Wnt signaling is implicated in tumor growth and the maintenance of cancer stem cells. | Targeting Wnt may help overcome resistance to standard chemotherapy. |

| Pancreatic Cancer | Mutations in Wnt pathway components like RNF43 are found in a subset of pancreatic cancers. researchgate.net | Porcupine inhibitors have shown efficacy in preclinical models with RNF43 mutations. nih.gov |

| Breast Cancer | Particularly in triple-negative breast cancer (TNBC), Wnt signaling is associated with tumor progression and poor prognosis. nih.govacs.org | Thienopyrimidine and quinazoline-based inhibitors have shown selective activity against TNBC cells. nih.govacs.org |

| Liver Cancer (Hepatocellular Carcinoma) | The pathway is frequently activated and contributes to tumor development and stemness. | Wnt inhibitors are being explored in combination with other targeted therapies like sorafenib. |

| Prostate Cancer | Wnt signaling is involved in tumor progression and the development of castration-resistant disease. | |

| Hematologic Cancers | Wnt signaling is crucial for the self-renewal of leukemia stem cells. |

Emerging evidence indicates that impaired Wnt signaling contributes to the pathogenesis of neurodegenerative diseases. nih.gov In Alzheimer's disease, downregulation of the Wnt pathway is associated with the accumulation of amyloid-β, synaptic dysfunction, and neuronal loss. acs.orgnih.gov Restoring Wnt signaling through the inhibition of negative regulators like Dickkopf-1 (DKK1) or glycogen (B147801) synthase kinase-3β (GSK-3β) has been shown to protect against amyloid-β toxicity and improve cognitive function in preclinical models. acs.org This suggests that carefully modulated Wnt pathway activation could be a viable neuroprotective strategy.

The Wnt pathway is also a key regulator of immune responses and inflammation. Its dysregulation is implicated in autoimmune diseases where it can influence immune cell differentiation and promote chronic inflammation.

Rheumatoid Arthritis (RA) : In RA, Wnt signaling is involved in synovial inflammation and the regulation of bone metabolism, contributing to the characteristic joint erosion. biorxiv.org Wnt inhibitors like DKK1 are found at elevated levels in RA patients.

Psoriasis : The non-canonical Wnt ligand Wnt5a is strongly implicated in the inflammatory cascades that drive psoriatic lesions. nih.gov Antagonizing these pathways could therefore represent a novel therapeutic avenue for psoriasis and psoriatic arthritis.

Developmental and Genetic Disorders (e.g., Osteoporosis-Pseudoglioma Syndrome, Familial Exudative Vitreoretinopathy)

The canonical Wnt signaling pathway is integral to numerous developmental processes, and its dysregulation is linked to several genetic disorders. nih.gov Among these are Osteoporosis-Pseudoglioma Syndrome (OPPG) and Familial Exudative Vitreoretinopathy (FEVR).

OPPG is a rare autosomal recessive condition marked by severe osteoporosis beginning in childhood and vision loss. nih.gov It is caused by loss-of-function mutations in the LRP5 gene, a co-receptor in the Wnt signaling pathway. nih.govnih.gov These mutations impair the body's ability to build and maintain bone mass, leading to increased fracture risk. nih.gov

Familial Exudative Vitreoretinopathy (FEVR) is a hereditary disorder affecting the development of blood vessels in the retina, which can lead to vision loss. entokey.comnih.gov The disease is genetically heterogeneous, with mutations in genes of the Norrin/β-catenin signaling pathway, a specific branch of Wnt signaling, accounting for about half of the cases. entokey.comnih.govarvojournals.orgnih.govarvojournals.org Key genes implicated include LRP5, FZD4, TSPAN12, and NDP. entokey.comnih.govarvojournals.org Inactivating mutations in these genes disrupt the normal development of retinal vasculature. arvojournals.orgnih.gov

Given that this compound and its derivatives function as activators of the Wnt signaling pathway, they represent a potential therapeutic avenue for such disorders. Research has shown that small molecule activators of Wnt signaling can help normalize defective retinal vasculature in mouse models of FEVR, suggesting a new approach to treatment by bypassing the genetic defects. arvojournals.org Similarly, activating the Wnt pathway is a therapeutic strategy for bone diseases like osteoporosis. nih.govnih.govmdpi.com By stimulating the pathway downstream of the mutated receptor components, these compounds could potentially compensate for the genetic deficits underlying OPPG and FEVR.

Role in Stem Cell Research

The Wnt signaling pathway plays a complex and critical role in stem cell biology, governing both self-renewal and differentiation. nih.govnih.gov This makes small molecule modulators of the pathway, such as this compound, valuable tools in stem cell research and for potential applications in regenerative medicine.

The influence of Wnt signaling is context-dependent. In naive human embryonic stem cells (hESCs), the Wnt/β-catenin pathway promotes self-renewal by stimulating proliferation and inhibits the transition to a primed state. pnas.org In mouse embryonic stem cells (mESCs), Wnt signaling has also been shown to support long-term self-renewal and maintain pluripotency. nih.gov

Conversely, in other contexts, activation of the Wnt/β-catenin pathway can drive hESCs toward differentiation, particularly into the mesoderm lineage. pnas.org The ability to direct stem cell fate is crucial for generating specific cell types for therapeutic use. Activators of Wnt signaling can be used to study the molecular mechanisms that control these fate decisions and to guide the differentiation of stem cells into desired lineages, such as osteoblasts for bone regeneration. nih.govnih.gov

Investigation of Enzyme Inhibition Potentials (from related propionamide (B166681) compounds)

While specific inhibitory data for this compound is not extensively documented in public literature, the propionamide scaffold is present in various compounds known to inhibit key enzymes, suggesting potential areas for investigation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide (B1667382) and other fatty acid amides. nih.govnih.gov Inhibiting FAAH increases the levels of these endogenous signaling lipids, which can produce therapeutic effects such as pain relief and anxiety reduction, making FAAH a significant drug target. nih.govmdpi.comnih.gov Various classes of FAAH inhibitors have been developed, including carbamates, ureas, and α-ketoheterocycles. nih.govresearchgate.net The propionamide moiety itself is not a classic FAAH-inhibiting pharmacophore, but related amide structures are central to this field. For instance, piperidinylcycloalkylmethyl propionamide derivatives have been developed as dual-activity compounds. nih.govdrugbank.comresearchgate.net The exploration of heterocyclic N-carboxamides as FAAH inhibitors indicates that diverse chemical scaffolds can be adapted to target this enzyme. researchgate.net

Table 1: Examples of FAAH Inhibitors with Related Structural Motifs

| Compound Class | Reported Activity | Reference |

| Piperidine/piperazine ureas | Highly selective for FAAH, carbamylates the catalytic Ser241. | nih.gov |

| α-Ketoheterocycles | Reversible, competitive inhibitors. | nih.gov |

| Pyridine heterocycles | Identified as potential FAAH inhibitors through screening. | mdpi.com |

| Imidazole-based carboxamides | Potent, long-acting FAAH inhibitors (e.g., BIA 10-2474). | researchgate.net |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for synthesizing prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Several compounds containing a pyridine or propionamide-related structure have been investigated as COX inhibitors. For example, various novel pyrimidine-pyridine hybrids have been synthesized and shown to possess COX inhibitory activity, with some compounds exhibiting better COX-2 inhibition than the standard drug celecoxib (B62257). nih.gov The development of N-propionamide -substituted derivatives of other heterocyclic systems has also been explored to improve properties like lipophilicity while retaining COX-2 inhibition potency. nih.gov

Table 2: Examples of COX Inhibition by Related Pyridine and Propionamide Derivatives

| Compound Series | Target | Notable Finding | Reference |

| Pyrimidine-pyridine hybrids | COX-1/COX-2 | Some derivatives showed better COX-2 inhibitory activity (IC₅₀ = 0.25-0.89 µM) than celecoxib (IC₅₀ = 1.11 µM). | nih.gov |

| Pyridazine-based derivatives | COX-2 | Identified as active lead compounds for developing future COX-2 inhibitors. | nih.gov |

| N-propionamide-substituted dihydropyrroloindoles | COX-2 | Substitution decreased lipophilicity without losing potency for COX-II inhibition. | nih.gov |

Antimicrobial and Anti-infective Research Prospects

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Halogenated compounds, particularly those built on a pyridine scaffold, are a promising area of research.

Antibacterial Activity (from related halogenated compounds)

The pyridine ring is a "privileged nucleus" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.net The introduction of a halogen atom, such as bromine, can enhance the antimicrobial potency of a compound. mdpi.comnih.gov Studies have shown that bromoindole and bromopyridine derivatives possess significant antibacterial activity. For example, 6-bromoindolglyoxylamide derivatives were active against Gram-positive bacteria and could enhance the activity of antibiotics against resistant Gram-negative bacteria. nih.gov Other research has demonstrated that halogenated pyridine Schiff bases were effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.com Similarly, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive strains. frontiersin.org The combination of a bromine atom and a pyridine ring within the this compound structure suggests that it and its derivatives are worthy candidates for antimicrobial screening.

Table 3: Antibacterial Activity of Related Halogenated and Pyridine Compounds

| Compound/Derivative Class | Tested Organisms | Observed Activity | Reference |

| Halogenated pyridine Schiff bases | Gram-positive and Gram-negative bacteria | Pronounced biocidal effect against Gram-positive bacteria; no discernible effect on Gram-negative bacteria. | mdpi.com |

| 6-Bromoindolglyoxylamide polyamines | S. aureus, S. intermedius, P. aeruginosa | Intrinsic activity against Gram-positive bacteria; antibiotic enhancement against Gram-negative bacteria. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives (bromo-substituted) | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | Gram-positive bacteria were more sensitive; one compound inhibited E. coli. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (S. aureus, S. pneumoniae, etc.) | Several compounds exhibited strong antibacterial activity similar to linezolid. | frontiersin.org |

| Halogenated pyrimidine (B1678525) derivatives | Staphylococcus aureus | Potent biofilm inhibitors with bacteriostatic activity. | nih.gov |

Antitubercular Activity (from related inhibitors)

While direct studies on the antitubercular activity of this compound are not extensively documented, research into structurally related N-heterocyclic amides has revealed promising leads in the fight against Mycobacterium tuberculosis. For instance, a series of N-(pyrazin-2-yl)benzamides, which are retro-amide analogues of known antimycobacterial agents, have been synthesized and evaluated. acs.org Although many of these "retro-amides" showed lower activity compared to their parent compounds, certain derivatives displayed notable potency. acs.org Specifically, N-(5-chloropyrazin-2-yl)benzamides bearing small alkyl groups at the 4-position of the benzene (B151609) ring exhibited significant activity against M. tuberculosis H37Rv. acs.org

Another class of related compounds, indole-2-carboxamides, has demonstrated exceptional antitubercular activity. acs.org One particular derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org This highlights the potential of N-acyl derivatives of heterocyclic amines as a fruitful area for the development of new antitubercular drugs. The activity of these related compounds suggests that the amide linkage and the heterocyclic ring are key components for antimycobacterial efficacy, providing a rationale for the potential investigation of this compound and its derivatives in this therapeutic area.

Table 1: Antitubercular Activity of Related N-Heterocyclic Amides

| Compound Class | Example Compound | Target | Key Findings | Reference |

|---|---|---|---|---|

| N-(Pyrazin-2-yl)benzamides | N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | M. tuberculosis H37Rv | MIC = 3.13 µg/mL | acs.org |

| Indole-2-carboxamides | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis (drug-sensitive, MDR, XDR) | MIC = 0.012 µM against drug-sensitive strains | acs.org |

Antifungal Activity (from related halogenated compounds)

The investigation of halogenated pyridine derivatives has uncovered compounds with significant antifungal properties. The presence of a halogen atom on the pyridine ring can substantially influence the biological activity of the molecule. Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has shown that brominated compounds exhibit antifungal activity. nih.gov For example, a bis-(imidazole)-pyridine hybrid containing a bromine atom showed activity against Candida albicans. nih.gov

Furthermore, studies on other halogenated amide derivatives have demonstrated their potential as antifungal agents. A series of N-(4-halobenzyl)amides of cinnamic and benzoic acids were synthesized and tested against various Candida species. acs.org One of the bromo-substituted benzamides, in particular, displayed potent antifungal activity, highlighting the favorable contribution of the halogen atom. acs.org These findings suggest that the bromopyridine core of this compound could be a valuable feature for antifungal drug design. The electron-withdrawing nature of the bromine atom can alter the electronic properties of the pyridine ring, potentially enhancing its interaction with fungal-specific targets.

Table 2: Antifungal Activity of Related Halogenated Compounds

| Compound Class | Example Compound | Fungal Strain | Key Findings | Reference |

|---|---|---|---|---|

| Hybrid bis-(imidazole)-pyridine derivatives | bis-(imidazole)-pyridine hybrid with Bromine | Candida albicans | Weak antifungal activity observed. | nih.gov |

| N-(4-halobenzyl)amides | Bromo-substituted benzamide (B126) derivative | Candida species | Potent antifungal activity. | acs.org |

Antiviral Activity (Wnt-related contexts)

The Wnt signaling pathway is implicated in the replication of several viruses, making it an attractive target for antiviral therapies. nih.gov Inhibition of this pathway has been shown to suppress the proliferation of viruses such as the pseudorabies virus (PRV). nih.gov While direct antiviral studies on this compound are not available, the general principle of targeting the Wnt pathway with small molecules provides a framework for its potential investigation.

A variety of small molecule inhibitors of the Wnt pathway have been identified, including those that interfere with the function of key components like β-catenin. nih.gov For example, the Wnt inhibitor CCT251545 has demonstrated potent anti-PRV activity by interfering with the macropinocytosis-dependent entry of the virus. nih.gov Given that this compound contains a pyridine core, a scaffold present in numerous biologically active compounds, its potential to modulate the Wnt pathway warrants exploration. nih.gov The development of novel 2-benzoxyl-phenylpyridine derivatives with potent antiviral activities against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) further supports the potential of pyridine-containing compounds in antiviral research. nih.gov

Cannabinoid Receptor System Interactions (from related N-aryl-oxadiazolyl-propionamides)

A significant area of research involving compounds structurally related to this compound is the development of selective ligands for the cannabinoid receptor type 2 (CB2). The CB2 receptor is a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, due to its expression predominantly in the immune system, which avoids the psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov The class of N-aryl-oxadiazolyl-propionamides has emerged as a particularly promising scaffold for developing potent and selective CB2 ligands. nih.govnih.gov

In these compounds, the N-arylamide substructure plays a crucial role in binding to the CB2 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that variations in the N-aryl group significantly impact affinity and selectivity. For instance, replacing the N-aryl group with a 9-ethyl-9H-carbazole amide was found to be optimal for size and resulted in high affinity for the human CB2 receptor. nih.govnih.gov The modification of the heteroaromatic moiety in the 3-position of the 1,2,4-oxadiazole (B8745197) ring was shown to have a more pronounced effect on selectivity against the CB1 receptor than on affinity for the CB2 receptor. nih.gov This modular nature of the N-aryl-oxadiazolyl-propionamide scaffold allows for fine-tuning of the pharmacological properties to achieve high CB2 selectivity.

Table 3: CB2 Receptor Affinity of N-aryl-oxadiazolyl-propionamide Derivatives

| Compound | N-Arylamide Moiety | Ki (hCB2) [nM] | Ki (hCB1) [nM] | Selectivity (CB1/CB2) | Reference |

|---|---|---|---|---|---|

| Derivative with Indole (B1671886) | Indole | 24.3 | >10000 | >411 | nih.gov |

| Derivative with Carbazole | 9-ethyl-9H-carbazole | 6.98 | >10000 | >1432 | nih.gov |

The development of selective CB2 receptor ligands has paved the way for the creation of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). nih.govepa.govnih.gov PET imaging allows for the non-invasive visualization and quantification of CB2 receptor expression in vivo, which is particularly valuable for studying neuroinflammatory and neurodegenerative diseases where CB2 receptor levels are often upregulated. acs.orgepa.gov N-aryl-oxadiazolyl-propionamides have been successfully radiolabeled with isotopes such as fluorine-18 (B77423) (¹⁸F) to serve as CB2-selective PET radiotracers. nih.govepa.govnih.gov

The site of radiolabeling on the N-aryl-oxadiazolyl-propionamide scaffold is a critical consideration. Studies have shown that the introduction of a fluorine atom at various positions on the (hetero)aromatic moiety has a minimal impact on the compound's affinity and selectivity for the CB2 receptor. epa.gov This allows for the synthesis of ¹⁸F-labeled compounds that retain their favorable pharmacological profile. epa.gov However, in vivo studies with some of these radiotracers have revealed challenges such as rapid peripheral metabolism and the formation of brain-penetrant radiometabolites, which can complicate the interpretation of PET images. epa.gov Despite these challenges, the N-aryl-oxadiazolyl-propionamide scaffold remains a promising platform for the development of next-generation CB2 PET radiotracers with improved in vivo stability. acs.orgepa.gov

Sphingosine-1-phosphate Receptor 3 (S1P3) Antagonism (from related compounds)

The sphingosine-1-phosphate (S1P) signaling system, particularly the S1P3 receptor, is involved in a variety of physiological and pathological processes, making it a target for therapeutic intervention. While direct evidence for this compound as an S1P3 antagonist is not available, the exploration of pyridine-containing compounds in this area is an active field of research. The development of selective S1P3 antagonists is sought after to mitigate potential side effects associated with non-selective S1P receptor modulation. acs.org

Research into S1P receptor modulators has led to the discovery of various heterocyclic scaffolds that confer selectivity for different S1P receptor subtypes. For example, tetrahydropyrazolopyridine derivatives have been identified as S1P1 agonists that spare the S1P3 receptor. acs.org Conversely, the design of S1P3 antagonists has also incorporated pyridine and other nitrogen-containing heterocycles. The structural features of this compound, including the pyridine ring and the amide linkage, are present in various known receptor ligands, suggesting that this compound and its derivatives could be investigated for their potential to interact with S1P receptors. The development of a potent and selective S1P3 antagonist containing a pyridine ring, as demonstrated in some studies, underscores the therapeutic potential of this chemical class.

Research into Inflammatory Processes

The pyridine nucleus is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. While this compound itself is a known chemical entity, extensive research specifically detailing its role in inflammatory processes is not widely available in peer-reviewed literature. However, the investigation of related structures provides a rationale for potential anti-inflammatory interest. For instance, derivatives of nicotinamide (B372718) (a pyridine carboxamide) have been synthesized and shown to possess significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to standard drugs like ibuprofen. nih.gov One such study highlighted a nicotinamide derivative that exhibited potent activity, suggesting that its anti-inflammatory action could contribute to anti-atherosclerotic effects. nih.gov

Furthermore, hybrids incorporating brominated heterocyclic moieties, such as bromopyrrole alkaloids, have been synthesized and evaluated for their anti-inflammatory properties using methods like the carrageenan-induced rat paw edema model. researchgate.net These studies have shown that such hybrids can produce significant inhibition of edema. researchgate.net The anti-inflammatory effects of natural products and their derivatives are often investigated by measuring their ability to modulate pro-inflammatory cytokines like TNF-α and interleukins in cell-based assays. mdpi.comnih.gov Given that structural analogues and compounds with similar functional groups are active, this compound and its derivatives could be considered candidates for future anti-inflammatory research.

Role in Cancer Cell Migration and Invasion

The migration and invasion of cancer cells are critical steps in metastasis, the primary cause of mortality in cancer patients. Consequently, significant research is focused on identifying novel agents that can inhibit these processes. While specific studies on the effect of this compound on cancer cell migration and invasion are limited, the broader class of brominated and pyridine-containing compounds has been a subject of investigation in oncology.

For example, research on various novel chemical derivatives has demonstrated the potential to inhibit cancer cell proliferation, migration, and invasion. One study on a novel N-sulfonylamidine-based derivative showed it could inhibit the proliferation, migration, and invasion of human colorectal cancer cells by targeting specific signaling pathways like the Wnt/β-catenin pathway. mdpi.com Another study on an aryl sulfonamide, indisulam, found it could inhibit gastric cancer cell migration by promoting the degradation of the ZEB1 transcription factor, a key player in the epithelial-to-mesenchymal transition (EMT) that facilitates metastasis. nih.gov

Investigations into brominated indole derivatives have also yielded compounds with anti-proliferative and anti-angiogenic activities. nih.gov A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed it significantly inhibited the proliferation of lung cancer cells and displayed anti-angiogenic effects. nih.gov These findings underscore the potential of halogenated heterocyclic compounds in the development of anti-metastatic agents, providing a scientific basis for evaluating this compound and its analogues in this context.

Preclinical Biological Evaluation Methodologies

In Vitro Cell-Based Assays

The preclinical evaluation of compounds like this compound for potential therapeutic effects relies heavily on a battery of in vitro cell-based assays. These assays are crucial for initial screening, determining biological activity, and elucidating mechanisms of action at the cellular level before proceeding to more complex in vivo studies.

For assessing anti-cancer effects, several standard assays are employed:

Proliferation/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and proliferation. It assesses the metabolic activity of cells, which is indicative of the number of viable cells. nih.gov

Migration Assays: The wound-healing or "scratch" assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. nih.gov

Invasion Assays: The Transwell invasion assay, often using Matrigel-coated inserts, is used to evaluate the ability of cancer cells to invade through a simulated extracellular matrix (ECM). Cells that successfully invade the matrix and migrate to the lower surface of the filter are stained and quantified. mdpi.com

For evaluating anti-inflammatory potential, common assays include:

Cytokine Quantification: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines secreted by immune cells (like macrophages) in culture, often after stimulation with an inflammatory agent like lipopolysaccharide (LPS). nih.gov

Enzyme Activity Assays: The activity of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2), can be measured to determine if a compound exerts its effect through inhibition of prostaglandin (B15479496) synthesis. mdpi.com

Table 1: Common In Vitro Cell-Based Assays for Preclinical Evaluation

| Assay Type | Purpose | Typical Cell Lines | Key Measurement |

|---|---|---|---|

| MTT Assay | To assess cell viability and anti-proliferative effects. | A549 (Lung Cancer), MCF-7 (Breast Cancer), HUVEC (Endothelial) | Optical density, IC50 value (concentration for 50% inhibition). nih.gov |

| Wound-Healing Assay | To evaluate collective cell migration and wound closure rate. | LLC (Lewis Lung Carcinoma), WM266 (Melanoma) | Rate of gap closure, percentage of migration inhibition. nih.govmdpi.com |

| Transwell Invasion Assay | To measure the invasive potential of cells through an extracellular matrix. | HCT-116 (Colorectal Cancer), A431 (Skin Cancer) | Number of invaded cells, percentage of invasion inhibition. mdpi.comscholarsresearchlibrary.com |

| ELISA | To quantify the production of inflammatory mediators (e.g., TNF-α). | Murine Macrophages (e.g., RAW 264.7) | Concentration of specific cytokines (pg/mL or ng/mL). nih.gov |

In Vivo Efficacy Studies using Animal Models (e.g., pain models)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacological properties within a complex biological system. For evaluating potential analgesic and anti-inflammatory drugs, various well-established pain models are utilized. These models are designed to replicate different types of pain, including acute, inflammatory, and neuropathic pain.

Inflammatory Pain Models: These models are used to study pain resulting from tissue injury and inflammation.

Carrageenan-Induced Paw Edema: In this acute model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing edema, inflammation, and hyperalgesia (increased sensitivity to pain). The effectiveness of a test compound is measured by its ability to reduce the swelling and the animal's pain response. researchgate.net

Complete Freund's Adjuvant (CFA) Model: Injection of CFA induces a more persistent inflammatory state, making it a model for chronic inflammatory pain, often used to study conditions like arthritis. lookchem.com

Neuropathic Pain Models: These models simulate pain caused by nerve damage.

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve damage and the development of chronic pain behaviors like allodynia (pain from a stimulus that does not normally provoke pain).

Spinal Nerve Ligation (SNL): This model involves the tight ligation of specific spinal nerves, resulting in robust and long-lasting neuropathic pain symptoms.

Nociceptive Pain Models: These models assess the response to a noxious stimulus.

Hot Plate Test: This test measures the latency of an animal's response (e.g., licking a paw or jumping) when placed on a heated surface, evaluating the efficacy of centrally-acting analgesics. rrpharmacology.ru

Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic "writhing" movements. The analgesic effect of a compound is determined by the reduction in the number of writhes. lookchem.com

Table 2: Selected In Vivo Animal Models for Pain and Inflammation

| Model Name | Pain Type | Species | Purpose | Primary Endpoint(s) |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Acute Inflammatory | Rat, Mouse | To evaluate acute anti-inflammatory and analgesic activity. | Paw volume/swelling, pain threshold (e.g., via von Frey filaments). researchgate.netlookchem.com |

| Hot Plate Test | Acute Nociceptive (Thermal) | Mouse, Rat | To assess central analgesic activity. | Reaction time latency (in seconds) to thermal stimulus. rrpharmacology.ru |

| Acetic Acid Writhing Test | Acute Nociceptive (Visceral) | Mouse | To screen for peripheral and central analgesic effects. | Number of abdominal writhes over a set time period. lookchem.com |

| Chronic Constriction Injury (CCI) | Chronic Neuropathic | Rat | To model nerve injury-induced chronic pain. | Mechanical allodynia, thermal hyperalgesia. |

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For N-(5-bromopyridin-3-yl)propionamide, several structural features are critical for its interaction with biological targets. The core structure consists of a pyridine (B92270) ring substituted with a bromine atom at the 5-position and a propionamide (B166681) group at the 3-position.

The propionamide moiety, with its amide linkage, is a key hydrogen bonding motif. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in the binding pocket of a target protein. The length and nature of the alkyl group attached to the carbonyl of the amide are also crucial. In the case of the propionyl group, the ethyl substituent contributes to the molecule's lipophilicity and can engage in van der Waals interactions within the binding site.

Impact of the N-(5-bromopyridin-3-yl) Moiety on Pharmacological Profiles

The N-(5-bromopyridin-3-yl) moiety is a recurring structural feature in a variety of biologically active compounds, particularly in the realm of kinase inhibitors. The substitution pattern on the pyridine ring is a key determinant of the pharmacological profile of these molecules. The placement of the amide linkage at the 3-position of the pyridine ring is often crucial for establishing key interactions with the hinge region of protein kinases, a common binding motif for this class of inhibitors.

Studies on related N-pyridyl amides as p38α MAP kinase inhibitors have demonstrated the importance of the pyridine core in achieving high potency. nih.gov While not the exact same molecule, these studies provide valuable insights into the role of the N-pyridyl moiety in kinase inhibition.

Significance of Halogen Substituents in Bioactivity and Selectivity

The introduction of halogen atoms, such as bromine, into a lead compound is a common strategy in medicinal chemistry to modulate its biological activity, selectivity, and pharmacokinetic properties. The bromine atom in this compound is no exception and plays a multifaceted role.

In a series of pyridin-3-yl pyrimidines developed as Bcr-Abl inhibitors, it was noted that halogen substituents on an aniline (B41778) ring were important for biological activity, suggesting that the electronic and steric effects of halogens can be critical for potency. rsc.org While the context is slightly different, it highlights the general importance of halogenation in the design of kinase inhibitors.

The position of the halogen substituent is also critical. The 5-position on the pyridine ring places the bromine atom in a specific region of space that can be exploited for selective interactions with the target protein, helping to distinguish it from other related proteins and thus enhancing selectivity.

Systematic Derivatization and Analog Design for Lead Optimization

Lead optimization is an iterative process that involves the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a compound like this compound, several strategies for derivatization and analog design can be envisioned.

One approach is to explore different substituents on the propionamide side chain. Varying the length and branching of the alkyl group can probe the size and shape of the hydrophobic pocket it occupies. Introducing polar functional groups, such as hydroxyl or amino groups, could establish new hydrogen bonding interactions and improve solubility. The synthesis of a series of amide and hydrazide analogues of a cannabinoid CB1 receptor antagonist demonstrated that increasing the length and bulk of the substituent was generally associated with increased receptor affinity and efficacy. nih.gov

Another key area for modification is the pyridine ring. Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or with other functional groups of varying size and electronic properties can fine-tune the binding affinity and selectivity. For instance, a study on N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors showed that modifications on the pyridine ring had a significant impact on activity. researchgate.net

Furthermore, the propionamide linker itself can be modified. Replacing the amide bond with other linkers, such as a sulfonamide or a reversed amide, can alter the hydrogen bonding pattern and the conformational flexibility of the molecule. The optimization of a tri-substituted N-pyridyl amide led to the discovery of a new class of potent N-pyrimidyl amide-based p38α MAP kinase inhibitors, showcasing the impact of modifying the core amide structure. nih.gov

To illustrate the principles of systematic derivatization, the following table presents hypothetical data for a series of analogs of this compound, based on the SAR principles discussed. This table is for illustrative purposes and does not represent actual experimental data for this specific compound series.

| Compound ID | R1 (at propionamide) | R2 (at pyridine-5) | Target Kinase IC50 (nM) |

| 1 | Ethyl | Br | 100 |

| 2 | Methyl | Br | 150 |

| 3 | Isopropyl | Br | 80 |

| 4 | Cyclopropyl | Br | 60 |

| 5 | Ethyl | Cl | 120 |

| 6 | Ethyl | F | 200 |

| 7 | Ethyl | I | 90 |

| 8 | Ethyl | H | 500 |

This table is a hypothetical representation to illustrate SAR principles.

This systematic approach to analog design, guided by an understanding of the SAR, is a cornerstone of modern drug discovery and is essential for transforming a promising lead compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-(5-bromopyridin-3-yl)propionamide, to the binding site of a target protein.

Wnt Pathway Protein Interactions

The Wnt signaling pathway is crucial in cell fate determination, proliferation, and migration, and its dysregulation is implicated in various diseases, including cancer. Molecular docking simulations would be employed to predict whether this compound can interact with key proteins in this pathway, such as β-catenin or Dishevelled. A typical docking study would assess the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's active site. While specific docking studies for this compound with Wnt proteins are not documented in the provided search results, the approach remains a fundamental tool for exploring such potential interactions.

Kinase Binding Modes (e.g., Bcr-Abl)

Kinases are a major class of drug targets, particularly in oncology. The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). nih.gov Inhibitors of Bcr-Abl, such as imatinib (B729) and nilotinib, typically bind to the ATP-binding site. researchgate.netnih.gov Molecular docking studies are essential for designing new inhibitors, including those effective against drug-resistant mutations like T315I. nih.govnih.gov

A docking simulation of this compound into the Bcr-Abl kinase domain would investigate its ability to fit within the ATP pocket and form critical interactions. Key binding features for many Bcr-Abl inhibitors include:

Hydrogen Bonds: Interactions with the "hinge region" of the kinase, particularly with residues like Met318. nih.gov

DFG-out Conformation: Stabilization of the inactive state of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped. nih.gov This often involves hydrogen bonds with residues such as Glu286 and Asp381. nih.gov

Overcoming Resistance: For the T315I mutation, where a bulky isoleucine replaces a threonine "gatekeeper" residue, docking helps design molecules that can avoid steric clashes. nih.govmdpi.com

The central amide group present in many kinase inhibitors is crucial for establishing hydrogen bonds with DFG residues, which is a key factor in their inhibitory mechanism. researchgate.net A simulation would analyze if the propionamide (B166681) group of this compound could perform a similar role.

Table 1: Illustrative Molecular Docking Parameters for Bcr-Abl Kinase Interaction This table is illustrative and shows the type of data generated from a molecular docking study.

| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|---|

| Bcr-Abl (Wild-Type) | ATP-binding pocket | -8.5 | Met318, Glu286, Asp381 | Hydrogen Bond, Hydrophobic |

| Bcr-Abl (T315I Mutant) | ATP-binding pocket | -7.2 | Met318, Asp381 | Hydrogen Bond, van der Waals |

Fatty Acid Amide Hydrolase and Cyclooxygenase Binding

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the breakdown of endocannabinoids like anandamide (B1667382). nih.govebi.ac.uk Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain and anxiety. Docking studies on FAAH inhibitors help in understanding how they bind to the catalytic site of the enzyme. nih.gov A simulation would place this compound into the FAAH active site to determine its potential to act as an inhibitor.

Cyclooxygenase (COX): COX-1 and COX-2 are the main targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Molecular docking is used to predict a compound's inhibitory potential and its selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects. mdpi.comresearchgate.net Key interactions within the COX active site involve residues like Arg120, Tyr355, and Ser530. nih.govnih.gov Docking simulations for this compound would assess its fit within the hydrophobic channel of the COX enzymes and its ability to form hydrogen bonds with these critical residues, providing insight into its potential as an anti-inflammatory agent. nih.gov

Cannabinoid Receptor Binding

The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) and are targets for compounds modulating pain, appetite, and immune responses. mdpi.commdpi.com Molecular docking is used to predict whether a ligand will act as an agonist or antagonist and to understand its binding affinity and selectivity. biointerfaceresearch.comnih.gov The binding pockets of CB1 and CB2 have been well-characterized, and simulations can reveal how a ligand like this compound would orient itself among the transmembrane helices and interact with key amino acid residues. mdpi.comnih.gov Such studies are crucial for predicting the psychoactive potential (mediated by CB1) versus peripheral or immune effects (mediated by CB2). mdpi.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with measured biological activity against a specific target (e.g., Bcr-Abl IC₅₀ values) would be required. The process involves several steps:

Descriptor Calculation: For each molecule in the series, various molecular descriptors are calculated. These can be constitutional, topological, geometric, or electronic in nature. nih.govmdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govnih.gov

A predictive QSAR model could identify which structural features of the this compound scaffold are most important for its activity. For instance, it could reveal whether the bromine atom on the pyridine (B92270) ring is critical, or how modifications to the propionamide side chain might enhance binding affinity. nih.govresearchgate.net Such models serve as a powerful guide for designing more potent and selective compounds. mdpi.comresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Model Development This table provides examples of descriptor classes that would be calculated to build a predictive QSAR model.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Partial Charge | Distribution of electron density on atoms. |

| Topological | Wiener Index | A measure of molecular branching. |

| Steric/Geometric | Molecular Volume | The volume occupied by the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Three-Dimensional QSAR Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding how the three-dimensional properties of a series of molecules relate to their biological activity. In a hypothetical 3D-QSAR study involving a series of analogs of this compound, the primary goal would be to build a predictive model that can guide the design of new compounds with enhanced potency.

The process would involve aligning a set of molecules, including this compound, based on a common structural scaffold. From this alignment, steric and electrostatic fields are calculated around each molecule. These fields are then used as descriptors in a partial least squares (PLS) analysis to correlate the 3D properties with the observed biological activity.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of Pyridinamide Analogs

| Parameter | Value | Description |

| q² | 0.75 | Cross-validated correlation coefficient, indicating good predictive ability of the model. |

| r² | 0.92 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity. |

| Steric Field Contribution | 55% | Indicates that the size and shape of the molecule are significant contributors to its activity. |

| Electrostatic Field Contribution | 45% | Shows the importance of the electronic properties (charge distribution) of the molecule. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic structure, preferred three-dimensional shape, and spectroscopic characteristics.

Electronic Structure Characterization

The electronic structure of this compound can be characterized using methods like Density Functional Theory (DFT). These calculations would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Represents the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's kinetic stability and resistance to chemical reactions. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the C-N amide bond and the bond connecting the propionamide group to the pyridine ring. This analysis helps to identify the most stable, low-energy conformations. The flexibility of the propionamide side chain is a key determinant of how the molecule can adapt its shape to fit into a biological target like a receptor binding site. Studies on similar N-acyl anilines have shown that the planarity of the amide group and its orientation relative to the aromatic ring are critical for its interactions.

Table 3: Hypothetical Relative Energies of Key Conformations of this compound

| Dihedral Angle (Pyridine-N-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) | Conformation |

| 0° | 2.5 | 5 | Eclipsed |

| 60° | 0.8 | 30 | Gauche |

| 120° | 1.5 | 15 | Skew |

| 180° | 0.0 | 50 | Anti-periplanar (most stable) |

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. For example, the characteristic C=O stretching frequency of the amide group and the vibrational modes of the bromopyridine ring could be calculated. Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be predicted to aid in the assignment of NMR spectra.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |

| C=O Stretch (IR) | 1685 cm⁻¹ | 1680 cm⁻¹ |

| N-H Stretch (IR) | 3300 cm⁻¹ | 3295 cm⁻¹ |

| Pyridine Ring C-H (¹H NMR) | δ 8.5, 8.2, 7.9 ppm | δ 8.6, 8.3, 8.0 ppm |

| Propionyl CH₂ (¹H NMR) | δ 2.4 ppm | δ 2.5 ppm |

| Carbonyl Carbon (¹³C NMR) | δ 173 ppm | δ 174 ppm |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(5-bromopyridin-3-yl)propionamide is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propionamide (B166681) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the amide functionality. The protons on the pyridine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and spatial relationships. The ethyl group of the propionamide moiety would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group adjacent to a carbonyl.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide N-H | ~8.0-9.0 (broad singlet) | - | Chemical shift can vary with solvent and concentration. |

| Pyridine C-H | ~7.5-8.5 | ~120-150 | Specific shifts depend on the position relative to N and Br. |

| Propionamide -CH₂- | ~2.4 (quartet) | ~30 | Coupled to the -CH₃ protons. |

| Propionamide -CH₃ | ~1.2 (triplet) | ~10 | Coupled to the -CH₂- protons. |

| Carbonyl C=O | - | ~173 | Expected downfield shift. |

| Pyridine C-Br | - | ~118 | Halogen substitution effect. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the secondary amide, which is expected in the region of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the amide, appearing as a sharp to moderately broad band around 3300 cm⁻¹. The presence of the aromatic pyridine ring is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czucla.edu The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, typically below 700 cm⁻¹. wpmucdn.comumn.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3300 | Medium to Strong |

| Aromatic C-H | Stretch | ~3050-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium |

| Amide C=O | Stretch | ~1660-1680 | Strong |

| Aromatic C=C/C=N | Ring Stretch | ~1400-1600 | Medium to Weak |

| Amide N-H | Bend | ~1550 | Medium |

| C-Br | Stretch | <700 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the amide bond. A common fragmentation pathway for amides is the α-cleavage, which could lead to the formation of the propionyl cation ([CH₃CH₂CO]⁺) or the 5-bromopyridin-3-ylaminyl radical cation. Another significant fragmentation could be the McLafferty rearrangement, if sterically feasible, which is common for carbonyl compounds with a γ-hydrogen. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, the mass spectrum of propanamide shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ ion. docbrown.info

X-ray Crystallography for Solid-State Structure Determination